molecular formula C14H14N4 B2965344 1-(4,6-dimethylpyrimidin-2-yl)-2-methyl-1H-1,3-benzodiazole CAS No. 1526608-61-6

1-(4,6-dimethylpyrimidin-2-yl)-2-methyl-1H-1,3-benzodiazole

Cat. No.: B2965344
CAS No.: 1526608-61-6
M. Wt: 238.294
InChI Key: AOIKISIIHANNRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4,6-dimethylpyrimidin-2-yl)-2-methyl-1H-1,3-benzodiazole is a heterocyclic compound that features both pyrimidine and benzodiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4,6-dimethylpyrimidin-2-yl)-2-methyl-1H-1,3-benzodiazole can be achieved through several methods. One common approach involves the cyclization of 2-hydrazino-4,6-dimethylpyrimidine with appropriate β-ketonitriles in the presence of p-toluenesulfonic acid as a catalyst . This method is solvent-free and involves grinding the reactants together, making it an environmentally friendly option.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the principles of green chemistry and solvent-free synthesis are likely to be employed to maximize yield and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(4,6-dimethylpyrimidin-2-yl)-2-methyl-1H-1,3-benzodiazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the benzodiazole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the pyrimidine or benzodiazole rings.

Scientific Research Applications

1-(4,6-dimethylpyrimidin-2-yl)-2-methyl-1H-1,3-benzodiazole has several scientific research applications:

Mechanism of Action

The mechanism by which 1-(4,6-dimethylpyrimidin-2-yl)-2-methyl-1H-1,3-benzodiazole exerts its effects involves interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the synthesis of essential biomolecules in pathogens, leading to their death . The exact pathways and molecular targets can vary depending on the specific application and the organism being targeted.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4,6-dimethylpyrimidin-2-yl)-2-methyl-1H-1,3-benzodiazole is unique due to the combination of pyrimidine and benzodiazole rings, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound in the synthesis of novel pharmaceuticals and materials.

Properties

IUPAC Name

1-(4,6-dimethylpyrimidin-2-yl)-2-methylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4/c1-9-8-10(2)16-14(15-9)18-11(3)17-12-6-4-5-7-13(12)18/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOIKISIIHANNRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2C(=NC3=CC=CC=C32)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.